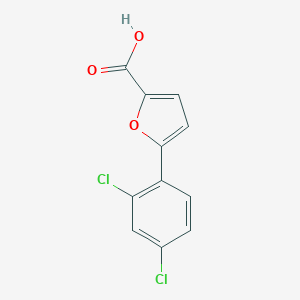

5-(2,4-Dichlorophenyl)-2-furoic acid

Vue d'ensemble

Description

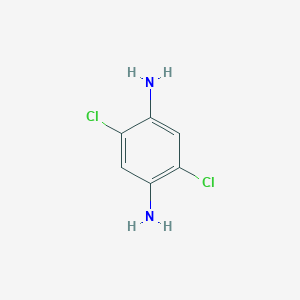

5-(2,4-Dichlorophenyl)-2-furoic acid is a chemical compound that belongs to the class of organic compounds known as furoic acids. These compounds contain a furan ring bearing a carboxylic acid group. The specific structure of 5-(2,4-Dichlorophenyl)-2-furoic acid includes a furan ring substituted with a carboxylic acid group at the second position and a 2,4-dichlorophenyl group at the fifth position.

Synthesis Analysis

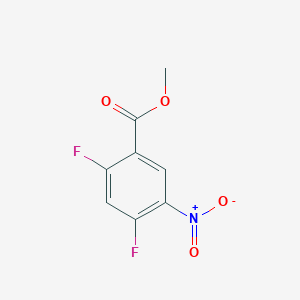

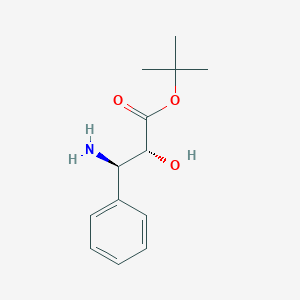

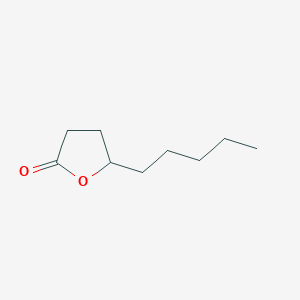

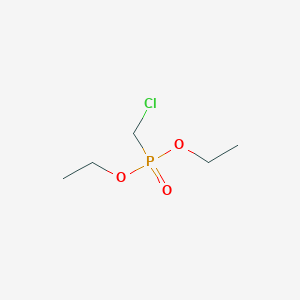

The synthesis of 5-substituted-2-furoic acids, which would include compounds like 5-(2,4-Dichlorophenyl)-2-furoic acid, can be achieved through controlled Birch reduction followed by esterification. The process involves the reduction of 5-aryl-2-furoic acids to form intermediates, which are then esterified to yield various esters. In the case of 5-aryl substituents, the main products are typically 5-arylpentanoate or 5-arylpent-3-enoate, suggesting a reductive cleavage at the C5 position of the intermediate dihydrofuroates .

Molecular Structure Analysis

The molecular structure of 5-(2,4-Dichlorophenyl)-2-furoic acid would exhibit interesting spectroscopic properties due to the presence of the furan ring and the dichlorophenyl group. The NMR spectra of similar compounds show large long-range coupling constants between protons at C2 and C5, which are indicative of the cis- and trans-diastereoisomers. Additionally, the IR spectrum of these compounds typically displays two high absorption maxima near 1750 and 1730 cm⁻¹ due to the ester carbonyl group .

Chemical Reactions Analysis

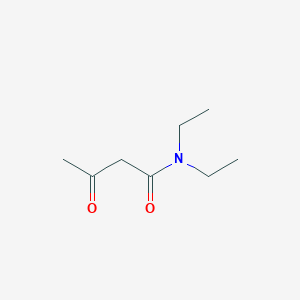

The chemical reactivity of 5-(2,4-Dichlorophenyl)-2-furoic acid can be inferred from related compounds. For instance, furoic acids can be transformed into 2,5-furandicarboxylic acid (FDCA) through a series of reactions including bromination, esterification, carbonylation, and hydrolysis. This transformation is significant as FDCA is a renewable alternative to terephthalic acid, a widely used monomer in the polymer industry . Moreover, the synthesis of aryl 5-(2-chlorophenyl)-2-furoates under phase transfer catalysis from 5-(2-chlorophenyl)-2-furoic acid indicates that similar chlorinated furoic acids can undergo esterification reactions to yield sterically hindered esters .

Physical and Chemical Properties Analysis

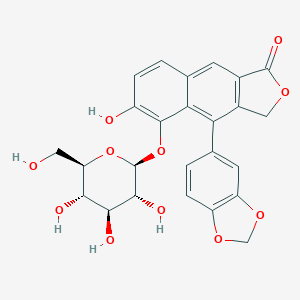

While the specific physical and chemical properties of 5-(2,4-Dichlorophenyl)-2-furoic acid are not detailed in the provided papers, related compounds such as 5-(tetradecyloxy)-2-furancarboxylic acid have been found to possess biological activity, such as hypolipidemic effects. This suggests that the substitution pattern on the furan ring can significantly influence the physical and chemical properties, as well as the biological activity of these compounds . Additionally, the literature review on the carboxylation of furoic acid into FDCA highlights the importance of various parameters that govern the selectivity and activity in the carboxylation processes, which would also be relevant for understanding the properties of 5-(2,4-Dichlorophenyl)-2-furoic acid .

Applications De Recherche Scientifique

Electrical and Photoelectrical Properties in Schottky Diodes

5-(2,4-dichlorophenyl)-2-furoic acid has been used in the synthesis of new chitin derivatives for Schottky diodes. These derivatives displayed distinct electrical and photoelectrical properties when used as an interface layer in diode construction, suggesting potential applications in semiconductor technology (Uzun et al., 2020).

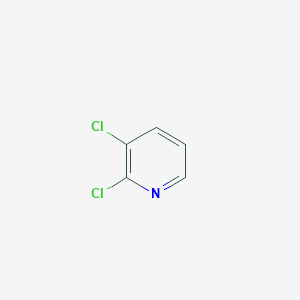

Synthesis of Aryl Furoates

This compound serves as a precursor in the synthesis of sterically hindered esters, specifically aryl furoates. These furoates are synthesized under phase transfer catalysis, indicating its relevance in organic synthesis and potential applications in developing novel organic compounds (Li & Wang, 2002).

Spectroscopic Properties in Furoic Acids

In a study focusing on the reduction and esterification of various furoic acids, 5-(2,4-dichlorophenyl)-2-furoic acid exhibited unique spectroscopic properties. This could have implications in spectroscopy and analytical chemistry for identifying and characterizing similar compounds (Masamune et al., 1975).

Biocatalytic Production in Polymer Industry

The biocatalytic production of furan-based compounds like 2,5-furandicarboxylic acid, which is derived from 5-(2,4-dichlorophenyl)-2-furoic acid, is gaining attention for its potential in producing bio-based polymers. This application is significant in the pursuit of sustainable and eco-friendly polymer production (Yuan et al., 2019).

Photocatalysis in Organic Synthesis

The compound is involved in photocatalysis research, particularly in the oxidation of 2-furoic acid to 5-hydroxy-5H-furan-2-one. This application is notable in the field of organic synthesis, where photocatalysis plays a crucial role (Burguete et al., 2010).

Role in Biomass Utilization

Research has shown its utility in transforming biomass-derived furfural into valuable chemical derivatives, playing a pivotal role in biomass utilization and the synthesis of renewable resources (Zhang et al., 2017).

Electron Attachment Studies

Studies on electron attachment to 2-furoic acid derivatives, including 5-(2,4-dichlorophenyl)-2-furoic acid, have provided insights into the stability of furan rings and the influence of carboxylation. This is relevant in the fields of physical chemistry and molecular physics (Zawadzki et al., 2020).

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDQZIXGFBEQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354592 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-2-furoic acid | |

CAS RN |

134448-46-7 | |

| Record name | 5-(2,4-Dichlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

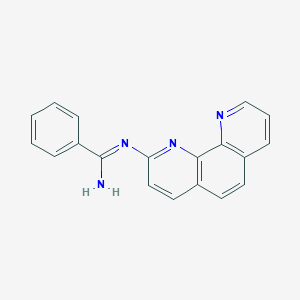

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.